2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine
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Overview
Description
2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a complex organic compound that features a piperidine ring, a cyclohexanesulfonyl group, and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The cyclohexanesulfonyl group is then introduced through sulfonylation reactions, which often require the use of sulfonyl chlorides and a base . Finally, the methoxypyrimidine moiety is attached through nucleophilic substitution reactions, using appropriate pyrimidine derivatives and reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The methoxypyrimidine moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Sulfonyl compounds: Molecules containing sulfonyl groups attached to various frameworks.
Pyrimidine derivatives: Compounds with pyrimidine rings substituted with different functional groups.
Uniqueness
2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H25N3O4S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(1-cyclohexylsulfonylpiperidin-4-yl)oxy-5-methoxypyrimidine |
InChI |
InChI=1S/C16H25N3O4S/c1-22-14-11-17-16(18-12-14)23-13-7-9-19(10-8-13)24(20,21)15-5-3-2-4-6-15/h11-13,15H,2-10H2,1H3 |
InChI Key |
YCEHTVJBGMKUQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3CCCCC3 |
Origin of Product |
United States |
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